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molecular formula C15H32N4O5 B8299924 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside

2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside

Cat. No. B8299924
M. Wt: 348.44 g/mol
InChI Key: WFMQYKIRAVMXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04230848

Procedure details

For illustrative purposes, ths invention will be exemplified by the O-demethylation of fortimicin A and fortimicin B. Generally speaking, in the practice of the preferred embodiment of this invention, to obtain a 3-O-demethylfortimicin, for example 3-O-demethylfortimicin A, in approximately thirty percent yield, fortimicin A free base is dissolved in methylene chloride, preferably in an amount of from about 1.0 to about 100 mg (0.0025 to 0.25 mmole) of fortimicin A free base to each ml of an inert solvent such as methylene chloride, and the reaction mixture is cooled to a temperature of from about -72° to about 4° C., preferably about 0° C. and treated with from about 10 to about 100 equivalents of a boron trihalide selected from the group consisting of boron tribromide, boron trichloride and boron triiodide with stirring for about 10 to 60 minutes, preferably for about 30 minutes at a temperature of from about -72° to about 4° C., preferably at about 0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([NH2:28])[C@H:3]1[O:8][C@H:7]([O:9][C@H:10]2[C@H:15]([OH:16])[C@H:14]([N:17]([C:19]([CH2:21][NH2:22])=[O:20])[CH3:18])[C@@H:13]([O:23]C)[C@@H:12]([OH:25])[C@@H:11]2[NH2:26])[C@H:6]([NH2:27])[CH2:5][CH2:4]1.OS(O)(=O)=O.CC(N)C1OC(OC2C(O)C(NC)C(OC)C(O)C2N)C(N)CC1>>[CH3:1][CH:2]([NH2:28])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([N:17]([C:19]([CH2:21][NH2:22])=[O:20])[CH3:18])[CH:13]([OH:23])[CH:12]([OH:25])[CH:11]2[NH2:26])[CH:6]([NH2:27])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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